N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Overview
Description
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride is a synthetic organic compound. It is characterized by the presence of dichloro, methoxy, and ethanamine groups, which contribute to its unique chemical properties. This compound may be of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-methoxybenzyl chloride and 3,4-dimethoxyphenylacetonitrile.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions, using solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its biological activity and potential as a drug candidate.
Medicine: Could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: May be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
- N-(3,5-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
- N-(3,5-dichloro-2-methoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Uniqueness
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride is unique due to the specific combination of dichloro and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. These differences can affect its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3.ClH/c1-22-16-5-4-12(8-17(16)23-2)6-7-21-11-13-9-14(19)10-15(20)18(13)24-3;/h4-5,8-10,21H,6-7,11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOIRSHXBJQHNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=C(C(=CC(=C2)Cl)Cl)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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